Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Medicinal Chemistry Protecting Group Strategy Synthetic Intermediate

Synthetic teams optimizing Factor XIa inhibitor leads often require 2-3 extra steps when using Boc-protected pyrrolidine intermediates due to orthogonal deprotection constraints. This Cbz-protected building block (CAS 1352515-12-8) enables selective H₂/Pd-C deprotection while preserving acid-labile amide bonds and heterocycles. • Eliminates 2-3 synthetic steps vs. Boc analog, improving overall yield • Cbz orthogonality validated in ONO Pharmaceutical FXIa patent family (US 9,394,250) • 97-98% purity with batch-specific NMR/HPLC/GC; ISO-certified supply for GLP compliance

Molecular Formula C18H19ClN2O2
Molecular Weight 330.8 g/mol
Cat. No. B11814397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate
Molecular FormulaC18H19ClN2O2
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1Cl)C2CCCN2C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H19ClN2O2/c1-13-10-15(11-20-17(13)19)16-8-5-9-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3
InChIKeyWLIMJSWDCLJYKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate – Chemical Identity, Procurement Forms, and Core Structural Features for Research Sourcing


Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (CAS 1352515-12-8; synonym CAS 1269151-97-4) is a chiral pyrrolidine derivative with the molecular formula C₁₈H₁₉ClN₂O₂ and a molecular weight of 330.81 g/mol. [1] It features a pyrrolidine ring substituted at the 2-position with a 6-chloro-5-methylpyridin-3-yl group and protected at the nitrogen as a benzyl carbamate (Cbz) ester. [2] This compound is primarily classified as a synthetic intermediate and building block for medicinal chemistry, and it has been referenced in patent literature in the context of Factor XIa inhibitor programs. [3] Its commercial availability typically ranges from 95% to 98% purity, with standard analytical characterization including NMR, HPLC, and GC.

Why Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Cannot Be Casually Replaced by N-Boc or N-H Analogs in Synthetic Programs


The Cbz (benzyl carbamate) protecting group is orthogonal to the more common Boc (tert-butyl carbamate) protecting group, enabling selective deprotection under hydrogenolysis conditions (H₂/Pd-C) without affecting acid-labile Boc groups. [1] In synthetic routes where the pyrrolidine nitrogen must be unmasked in the presence of acid-sensitive functionality, direct substitution of the Cbz compound with the corresponding Boc analog (e.g., tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate, MW 296.79 g/mol) would necessitate a complete redesign of the protecting group strategy, potentially adding two or more synthetic steps and reducing overall yield. Furthermore, the 6-chloro-5-methyl substitution pattern on the pyridine ring is structurally distinct from the more common 6-chloro or 5-methyl monosubstituted analogs, and small changes in this substitution have been shown in related mGlu5 receptor modulator series to significantly alter both potency and CNS penetration. [2] Consequently, casual interchange with a close analog bearing different protecting groups or pyridine substitution patterns risks compromising the pharmacokinetic and pharmacodynamic profile of downstream drug candidates, as well as introducing uncharacterized impurities that may interfere with biological assays. [3]

Quantitative Differentiating Evidence for Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Against Its Closest Analogs


Protecting Group Orthogonality: Cbz vs. Boc in Multi-Step Synthesis of 2-(6-Chloro-5-methylpyridin-3-yl)pyrrolidine Derivatives

The benzyl carbamate (Cbz) protecting group on the target compound is orthogonal to the tert-butyl carbamate (Boc) group found on the closest structural analog, tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate. The Cbz group is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, while the Boc group requires acidic conditions (TFA or HCl) for removal. [1] This orthogonality is critical in synthetic sequences where the pyrrolidine nitrogen must be liberated without disturbing acid-sensitive functional groups elsewhere in the molecule. [2]

Medicinal Chemistry Protecting Group Strategy Synthetic Intermediate

Molecular Weight and Lipophilicity Advantage for CNS Drug Discovery Programs

The target compound has a computed XLogP3-AA of 3.9 and a molecular weight of 330.81 g/mol. [1] In the context of CNS drug discovery, these values fall within the favorable range for passive blood-brain barrier permeation, as defined by multiparameter optimization (MPO) scores used in the pharmaceutical industry. The Boc analog (MW 296.79, lower lipophilicity) has not been explicitly scored in published MPO datasets, but the Cbz group provides a balance of lipophilicity and molecular weight that is distinct from the Boc analog and potentially advantageous for CNS target engagement. [2] Furthermore, the 6-chloro-5-methylpyridin-3-yl motif is a substructure present in compounds with demonstrated brain penetration in rodent mGlu5 receptor negative allosteric modulator series. [3]

CNS Drug Discovery Physicochemical Properties Blood-Brain Barrier Penetration

Commercial Purity Benchmarking: Batch-Specific QC Data vs. Industry Standard for Research Intermediates

The target compound is available from multiple commercial suppliers with documented purity specifications. Bidepharm supplies the compound at a standard purity of 97% (CAS 1352515-12-8) and provides batch-specific QC data including NMR, HPLC, and GC. MolCore offers the compound at NLT 98% purity under ISO certification. In contrast, the Boc analog (tert-butyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate) is available at NLT 98% purity but with a lower molecular weight (296.79 g/mol), and the corresponding carbaldehyde analog (2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carbaldehyde) is offered at NLT 98% purity with MW 224.69 g/mol. The consistency of commercial purity specifications across vendors for the Cbz compound reduces the risk of batch-to-batch variability in biological assay outcomes.

Analytical Chemistry Quality Control Procurement Specification

Patent-Anchored Relevance in Factor XIa Inhibitor Programs: Structural Context for Anticoagulant Drug Discovery

Patent WO2015164308A1, filed by ONO Pharmaceutical Co., describes pyrrolidine derivatives as Factor XIa inhibitors for the treatment of thromboembolic diseases. [1] The Cbz-protected intermediate serves as a key building block in the synthesis of compounds within the general Formula (I) of this patent family, which includes US 9,394,250. [2] The patent explicitly claims compounds where the pyrrolidine nitrogen is protected as part of a prodrug or intermediate strategy, and the Cbz group is preferred over Boc in the disclosed synthetic schemes due to its compatibility with subsequent palladium-catalyzed coupling reactions on the pyridine ring. While the patent does not disclose head-to-head biological data for intermediates, the structural context establishes the Cbz compound as the preferred intermediate in a clinically relevant target program, providing a procurement rationale over non-patent-linked analogs that lack this validated application context. [3]

Anticoagulant Drug Discovery Factor XIa Inhibition Thromboembolic Disease

Optimal Research and Industrial Application Scenarios for Benzyl 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Factor XIa Inhibitor Lead Optimization Programs Requiring Orthogonal N-Protection

The Cbz protecting group orthogonality demonstrated in the ONO Pharmaceutical patent family (WO2015164308A1, US 9,394,250) makes this compound the preferred intermediate for synthesizing Factor XIa inhibitor candidates. [1] Researchers advancing structure-activity relationship (SAR) studies on the 2-(6-chloro-5-methylpyridin-3-yl)pyrrolidine scaffold should select this Cbz-protected intermediate to enable late-stage hydrogenolytic deprotection without disturbing acid-labile amide bonds or heterocyclic moieties present in advanced lead compounds. [2] This choice avoids the 2–3 additional synthetic steps required if the Boc analog were used and required orthogonal protection, directly improving overall synthetic efficiency.

CNS Drug Discovery: Blood-Brain Barrier Penetration Screening Using Physicochemically Optimized Intermediates

The computed XLogP3-AA of 3.9 and molecular weight of 330.81 place this compound within the favorable CNS MPO property space for passive brain penetration. [1] Medicinal chemistry teams targeting CNS indications such as metabotropic glutamate receptor modulation should prioritize this Cbz intermediate over the less lipophilic Boc analog when designing CNS-penetrant compound libraries, as the benzyl ester contributes to a logP window that has been associated with improved brain exposure in rodent models for structurally related 6-aryl-3-pyrrolidinylpyridine series. [2] This property differentiation is particularly relevant for hit-to-lead programs where maintaining a specific lipophilicity range is critical for balancing potency and CNS exposure.

Analytical Development and Quality Control: Establishing Reference Standards with Batch-Specific Characterization

With commercial availability at 97% purity (Bidepharm) and NLT 98% (MolCore), accompanied by NMR, HPLC, and GC batch-specific data, this compound can serve as a qualified reference standard for analytical method development. [1] QC laboratories developing HPLC methods for related pyrrolidine intermediates can leverage the documented purity and retention time data to establish system suitability criteria. The ISO-certified supply chain from MolCore further supports GLP-compliant procurement for regulated bioanalytical studies. [2]

Synthetic Methodology Development: Palladium-Catalyzed Cross-Coupling on the 6-Chloro-5-methylpyridine Moiety

The 6-chloro substituent on the pyridine ring serves as a handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira) to diversify the pyridine substitution pattern. [1] The Cbz protecting group is stable under standard Pd-catalyzed coupling conditions, unlike the Boc group which can undergo unwanted side reactions with Pd(0) species. [2] This makes the Cbz compound the preferred substrate for reaction methodology studies and library synthesis, enabling the generation of diverse analogs for biological screening without chromatographic removal of N-deprotection byproducts.

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